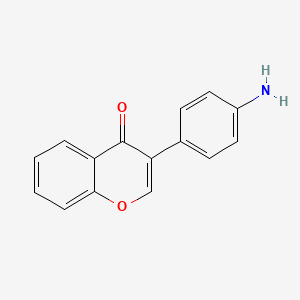

4'-Aminoisoflavone

Description

Contextualization within Isoflavone (B191592) Chemistry and Biological Relevance

Isoflavones are a subclass of flavonoids, characterized by a 3-phenylchromen-4-one skeleton where the phenyl group is attached at the C3 position, unlike flavones where it is at C2 oregonstate.edunih.govnih.govebm-journal.org. Predominantly found in legumes, most notably soybeans and red clover, they exist naturally as glycosides, which are converted to their biologically active aglycone forms during digestion oregonstate.edunih.govnih.govebsco.comacs.orgnih.govnih.gov. Key isoflavones include genistein (B1671435), daidzein (B1669772), and glycitein, which are well-studied for their "phytoestrogenic" properties, meaning they can mimic or antagonize the effects of endogenous estrogens by binding to estrogen receptors (ERα and ERβ) oregonstate.eduebm-journal.orgebsco.comfsc.go.jpnih.govnih.govmdpi.com.

Beyond their estrogenic activity, isoflavones exhibit a broad spectrum of biological effects. These include potent antioxidant properties, inhibition of various enzymes such as protein tyrosine kinases, modulation of cell signaling pathways, and effects on cell proliferation, differentiation, and apoptosis oregonstate.edunih.govacs.orgmedicinacomplementar.com.brusda.govnih.govbirzeit.edunih.govfrontierspartnerships.org. These multifaceted activities have positioned isoflavones as compounds of interest for potential roles in managing chronic diseases, including certain hormone-dependent cancers, cardiovascular diseases, and osteoporosis nih.govfsc.go.jpnih.govusda.govnih.govfrontierspartnerships.org.

4'-Aminoisoflavone is not a naturally occurring compound but rather a synthetic derivative. It is created by introducing an amino (-NH₂) group at the 4' position of the isoflavone B-ring, a structural modification that significantly alters its chemical and biological properties compared to its parent natural isoflavones birzeit.edumdpi.comnih.gov.

Historical Development and Discovery of Aminoisoflavones

The study of isoflavones gained momentum with the recognition of their presence in dietary staples like soy and their associated health benefits, particularly in Asian populations oregonstate.edunih.govacs.orgnih.govmedicinacomplementar.com.br. Their estrogenic activity was noted due to structural similarities with estradiol (B170435), leading to extensive research into their role as phytoestrogens oregonstate.edunih.govebm-journal.orgfsc.go.jpnih.govnih.govmdpi.comnih.govfrontierspartnerships.org. The identification of other biological activities, such as tyrosine kinase inhibition by genistein in the mid-1980s, further broadened the research scope oregonstate.edunih.gov.

Aminoisoflavones emerged from the broader field of flavonoid and isoflavone chemical modification. As researchers sought to enhance or alter the biological activities of natural isoflavones, synthetic routes were developed to introduce various functional groups. The synthesis of amino-substituted flavonoids, including aminoisoflavones, became a strategy to explore new therapeutic agents, particularly for their potential anticancer and antimicrobial properties birzeit.edunih.govfrontierspartnerships.orgmdpi.comscielo.br. Early work involved the nitration of natural isoflavones followed by reduction to yield aminoisoflavones, demonstrating that these synthetic derivatives could indeed be prepared and studied birzeit.edu. More recently, aminoisoflavones have been synthesized and investigated for their interactions with amyloid-beta (Aβ) species in the context of Alzheimer's disease research nih.govumich.edumdpi.com.

Significance of the 4'-Amino Substituent in Isoflavone Structure

The introduction of an amino group at the 4' position of the isoflavone structure represents a significant chemical modification that can profoundly influence the molecule's properties and biological interactions. The amino group is polar and can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors mdpi.comnih.govumich.edu.

Current Research Landscape and Emerging Areas in this compound Studies

Current research on aminoisoflavones, including those with a 4'-amino substituent, is primarily focused on their synthetic preparation and exploration of their biological activities in specific disease models. Key emerging areas include:

Neurodegenerative Disease Research: Aminoisoflavones are being synthesized and evaluated for their potential to modulate amyloid-beta (Aβ) aggregation and neurotoxicity, particularly in the context of Alzheimer's disease. Their ability to interact with metal ions (like copper and zinc) associated with Aβ pathology is a significant area of investigation nih.govumich.edumdpi.com. The presence of the amino group, along with other functionalities like catechol moieties, is being studied for its role in binding affinities and modulating Aβ aggregation nih.govumich.edu.

Anticancer and Antimicrobial Potentials: Synthetic aminoisoflavones and related amino-substituted flavonoids have demonstrated promising anticancer activities, including antiproliferative effects against various cancer cell lines and inhibition of key enzymes involved in cancer progression birzeit.edunih.govfrontierspartnerships.orgmdpi.comscielo.br. Similarly, their antimicrobial properties are under investigation, suggesting potential applications as novel antimicrobial agents birzeit.edufrontierspartnerships.orgmdpi.comscielo.brnajah.edu.

Enzyme Inhibition: Research has explored the capacity of aminoisoflavone derivatives to inhibit specific enzymes. For example, some amino-substituted flavones have shown inhibitory activity against carbonic anhydrases and cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory or other therapeutic roles mdpi.comscielo.br.

Chemical Biology Tools: The unique chemical properties conferred by the amino substitution make aminoisoflavones candidates for use as chemical biology tools, such as probes for studying biological processes or as scaffolds for developing more complex bioactive molecules nih.govrsc.org.

The synthesis of these compounds often involves modifying natural isoflavones like genistein and daidzein through established chemical reactions such as nitration followed by reduction, highlighting the link between natural product chemistry and synthetic medicinal chemistry birzeit.edu.

Research Gaps and Future Academic Inquiries Pertaining to this compound

Despite the growing interest in aminoisoflavones, several research gaps remain, particularly concerning the specific 4'-amino substituted derivatives:

Structure-Activity Relationship (SAR) Elucidation: While general trends for amino-substituted flavonoids are emerging, detailed SAR studies specifically for 4'-aminoisoflavones are needed. Understanding how the 4'-amino group, in conjunction with other substituents, precisely influences binding affinities to specific targets (e.g., estrogen receptors, kinases, enzymes) and downstream biological effects is crucial nih.govnih.govmdpi.comscielo.br.

Mechanism of Action: The precise molecular mechanisms by which 4'-aminoisoflavones exert their observed biological effects (e.g., anticancer, neuroprotective) require further in-depth investigation. Identifying specific cellular targets and signaling pathways modulated by these compounds is essential mdpi.comnih.govscielo.br.

Targeted Synthesis and Screening: The development of diverse libraries of this compound derivatives with systematic modifications at other positions of the isoflavone core could uncover novel activities and optimize potency and selectivity nih.govfrontierspartnerships.orgmdpi.comnih.gov.

Comparative Studies: More direct comparative studies are needed to clearly delineate the advantages and specific roles of the 4'-amino modification over the naturally occurring 4'-hydroxyl group found in parent isoflavones. This includes understanding how the amino group impacts bioavailability and metabolic fate oregonstate.eduebsco.commdpi.com.

In Vivo Efficacy and Pharmacokinetics: While in vitro studies are informative, comprehensive in vivo evaluations are necessary to assess the efficacy, pharmacokinetics, and metabolic pathways of 4'-aminoisoflavones in relevant biological models.

Future research should aim to bridge these gaps by employing advanced synthetic chemistry, sophisticated biochemical assays, and rigorous biological testing to fully unlock the potential of this compound and its derivatives in chemical biology and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-9H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKSZJQBQMVXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of 4 Aminoisoflavone

Established Synthetic Pathways for 4'-Aminoisoflavone Elaboration

Nitration-Reduction Methodologies for Aminoisoflavone Synthesis

This approach is a common and effective strategy for synthesizing amino-substituted isoflavones. It typically involves two main steps: the regioselective nitration of an isoflavone (B191592) precursor, followed by the selective reduction of the resulting nitro group to an amine researchgate.netjmaterenvironsci.combirzeit.edu.

Regioselective Nitration of Isoflavone Precursors

The introduction of a nitro group onto the isoflavone scaffold is a crucial step. Regioselectivity, meaning the preferential substitution at a specific position on the aromatic ring, is a key consideration. Various nitrating agents and conditions have been employed to achieve this.

Selective Reduction of Nitroisoflavones to Aminoisoflavones

Once the nitroisoflavone intermediate is obtained, the nitro group (-NO₂) is selectively reduced to an amino group (-NH₂). This transformation is critical for generating the target this compound.

Alternative Synthetic Routes to this compound and Analogues

While the nitration-reduction pathway is prevalent, alternative strategies for synthesizing isoflavone analogues, which could be adapted for this compound, exist. These often involve building the isoflavone core with pre-functionalized precursors or employing cross-coupling reactions.

Derivatization and Functionalization Approaches of this compound

Once this compound is synthesized, its amino group offers a handle for further derivatization and functionalization, allowing for the creation of new analogues with potentially altered properties.

Acylation Strategies for Chemical Stabilization and Functionalization

Acylation is a common derivatization technique that involves introducing an acyl group (R-C=O) into a molecule. For compounds with amine or hydroxyl groups, acylation can lead to the formation of amides or esters, respectively. This process can serve multiple purposes, including increasing chemical stability, altering solubility, or preparing the compound for specific analytical techniques like Gas Chromatography (GC) research-solution.comlabinsights.nlweber.huchemcoplus.co.jpinterchim.fr.

Semisynthetic Modifications and Diversification

Semisynthesis, a process that utilizes naturally occurring compounds as starting materials for chemical modification, offers a powerful route to generate novel isoflavone derivatives with altered properties ebi.ac.uk. This approach leverages the inherent structural complexity of natural isoflavonoids, allowing for diversification through targeted chemical reactions. Strategies for isoflavone diversification often involve functionalizing the core scaffold at various positions, enabling the creation of libraries of analogues for biological screening nih.govresearchgate.netbohrium.com. For instance, natural isoflavonoids like sissotrin (B208393) have been subjected to semisynthetic modifications such as nitration and acetylation to yield new derivatives with potentially enhanced bioactivity scirp.org. The exploration of the semi-synthetic chemical space of isoflavones is crucial for identifying compounds with improved pharmacological profiles bohrium.com.

Targeted Functionalization of the Isoflavone Scaffold

The isoflavone scaffold provides a versatile platform for chemical modification, allowing for targeted functionalization of its constituent rings: the A-ring, B-ring, and C-ring. These modifications are instrumental in exploring structure-activity relationships and developing derivatives with specific biological targets nih.govresearchgate.netnih.gov. Natural isoflavones such as genistein and daidzein (B1669772) serve as common precursors, undergoing a variety of reactions including methylation, acetylation, hydroxylation, and glycosylation mdpi.com.

A-Ring Modifications

Modifications to the A-ring (the fused benzene (B151609) ring of the chromone (B188151) system) typically involve alterations to the hydroxyl or methoxy (B1213986) substituents present in many natural isoflavones. For example, methylation of hydroxyl groups is a common strategy to alter lipophilicity and chemical properties mdpi.com. The 5 and 7 positions on the A-ring are frequently targeted. Research has demonstrated the methylation of 7-hydroxyisoflavones to their corresponding 7-methoxy derivatives jmaterenvironsci.com. Furthermore, nitration reactions, often precursors to aminoisoflavone synthesis, can also occur on the A-ring, depending on the substitution pattern of the starting isoflavone birzeit.edujmaterenvironsci.com.

B-Ring Modifications (Beyond the 4'-Amino Group)

The B-ring, typically a phenyl group substituted at the 4'-position in many common isoflavones, is a primary site for introducing diversity, particularly for the synthesis of aminoisoflavones. The introduction of an amino group at the 4'-position is a key transformation. This is often achieved indirectly, starting with the nitration of the B-ring, followed by selective reduction of the nitro group to an amine birzeit.eduresearchgate.net. For instance, nitration of daidzein or formononetin (B1673546) can yield nitroisoflavone intermediates, which are then reduced using agents like tin(II) chloride (SnCl₂) to afford the corresponding aminoisoflavones birzeit.edujmaterenvironsci.comresearchgate.net. Beyond the introduction of the amino group, other modifications on the B-ring, such as methoxylation or further substitution, are also explored to fine-tune biological activity mdpi.comjmaterenvironsci.com.

C-Ring Modifications

The C-ring, comprising the pyran-4-one moiety, is integral to the isoflavone structure. While direct modifications of the C-ring itself are less extensively documented compared to A- and B-ring functionalizations in the context of aminoisoflavone synthesis, strategies involving precursors like 3-formylchromones can lead to modified isoflavone structures researchgate.net. These approaches may indirectly alter the electronic or steric properties associated with the C-ring system through scaffold elaboration or cyclization reactions.

Molecular Hybridization Techniques in Isoflavone Derivative Synthesis

Molecular hybridization is a strategic approach that involves combining the isoflavone scaffold with other pharmacologically active molecules or privileged structures. This technique aims to create hybrid compounds that may exhibit synergistic or novel biological activities nih.govresearchgate.netnih.govresearchgate.net. By covalently linking isoflavones to different molecular entities, such as alkaloids, heterocyclic systems, or even known therapeutic agents, researchers can explore expanded chemical space and develop compounds with enhanced efficacy or multi-target properties nih.govx-mol.net. For example, isoflavone-alkaloid hybrids and isoflavone-benzo-δ-sultam hybrids have been synthesized and evaluated for their biological potential nih.govx-mol.net.

Advanced Synthetic Methodologies and Catalysis in Aminoisoflavone Synthesis

The synthesis of isoflavones and their derivatives, including aminoisoflavones, benefits significantly from advanced synthetic methodologies and catalytic processes. Traditional routes, such as the deoxybenzoin and chalcone (B49325) methods, continue to be refined rsc.org. More contemporary strategies employ metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, which allow for efficient construction of the isoflavone skeleton from pre-functionalized precursors rsc.orgmdpi.com.

A critical step in the synthesis of aminoisoflavones involves the selective reduction of nitroisoflavone intermediates. Mild and efficient reducing agents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol are commonly employed for this transformation, often yielding aminoisoflavones in high yields under controlled conditions birzeit.edujmaterenvironsci.comresearchgate.net.

Advanced catalytic systems are also pivotal in various functionalization steps. Palladium(II)-catalyzed oxidative cyclizations and copper(I)-catalyzed intramolecular cyclizations are examples of catalytic methods used in isoflavone synthesis rsc.org. Furthermore, catalytic processes are essential for other modifications like methylation and acetylation, which are key to diversifying the isoflavone scaffold mdpi.com. The development of efficient catalytic systems plays a crucial role in optimizing reaction conditions, improving yields, and enabling the synthesis of complex isoflavone derivatives rsc.orgtopsoe.com.

Molecular and Cellular Biological Investigations of 4 Aminoisoflavone and Its Derivatives

Mechanistic Elucidation of Biological Activities

The biological activities of 4'-Aminoisoflavone and its derivatives are a subject of growing scientific interest. Researchers are actively exploring the molecular and cellular mechanisms that underpin their potential health benefits. These investigations span across their antioxidant, anti-inflammatory, and antiproliferative properties.

Investigations into Antioxidant Mechanisms

The antioxidant properties of flavonoids, including isoflavones, are attributed to several mechanisms. researchgate.netui.ac.id These compounds can act as antioxidants by donating a hydrogen atom to free radicals, chelating metal ions, suppressing enzymes involved in free radical generation, and stimulating endogenous antioxidant enzymes. researchgate.netresearchgate.net The specific chemical structure of a flavonoid, including the presence and location of hydroxyl groups and other functional moieties, significantly influences its antioxidant capacity. researchgate.netui.ac.id

The primary ways flavonoids exert their antioxidant effects include:

Scavenging free radicals: They can directly neutralize reactive oxygen species (ROS), preventing them from causing cellular damage. researchgate.netmdpi.com

Chelating metal ions: By binding to transition metals like iron and copper, they can prevent these ions from participating in reactions that generate free radicals. researchgate.net

Modulating enzyme activity: They can inhibit enzymes that produce ROS and stimulate the activity of protective antioxidant enzymes. researchgate.net

A study on amentoflavone, a biflavonoid, demonstrated its antioxidant capacity through the DPPH* free radical scavenging method, with an IC50 of 5.73 ± 0.08 µg/mL. nih.gov In silico studies further supported that the hydrogen atom transfer (HAT) mechanism was the most probable pathway for its antiradical activity. nih.gov

Dissection of Anti-inflammatory Pathways

The anti-inflammatory effects of isoflavones are linked to their ability to modulate various signaling pathways and the production of inflammatory mediators. Research suggests that isoflavone (B191592) consumption can lead to an anti-inflammatory environment by altering lipid metabolism and reducing pro-inflammatory metabolites. nih.gov

Key anti-inflammatory mechanisms include:

Modulation of Pro-inflammatory and Anti-inflammatory Cytokines: Isoflavones can influence the balance of cytokines, which are signaling molecules that regulate inflammation. For instance, some flavonoids can reduce the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while increasing anti-inflammatory cytokines such as interleukin-10 (IL-10). nih.gov

Impact on Lipid Metabolism: Studies have shown that isoflavones can increase anti-inflammatory monounsaturated fatty acids (MUFAs) and beneficial polyunsaturated fatty acids (PUFAs), while decreasing pro-inflammatory glycerophospholipids and sphingolipids. nih.gov For example, oleic acid, a MUFA, has demonstrated anti-inflammatory properties. nih.gov

Inhibition of Inflammatory Pathways: The cholinergic anti-inflammatory pathway (CAP) is a neural mechanism that inhibits the production of inflammatory cytokines. frontiersin.org While the exact role of isoflavones in this specific pathway is not fully elucidated, their ability to influence cytokine production suggests a potential interaction with such regulatory systems. nih.govfrontiersin.org

The table below summarizes the effects of certain compounds on inflammatory markers.

| Compound/Treatment | Effect on Pro-inflammatory Cytokines (e.g., IL-1β, TNFα) | Effect on Anti-inflammatory Markers (e.g., IL-10, CD206, ARG-1) | Reference |

| 4-aminopyridine | Significantly reduced | Significantly increased | nih.gov |

| Isoflavone Diet | Reduced pro-inflammatory metabolites | Increased anti-inflammatory fatty acids | nih.gov |

Characterization of Antiproliferative Mechanisms in Cancer Cell Models

The potential of this compound and its derivatives as anticancer agents is an active area of research, with studies focusing on their ability to inhibit cancer cell growth, invasion, and the self-renewal of cancer stem cells.

Isoflavones have been shown to inhibit the proliferation of various cancer cell lines. nih.gov The mechanisms underlying this antiproliferative activity are multifaceted and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. frontiersin.org

For example, the isoflavones biochanin A and genistein (B1671435) have been found to inhibit the growth of stomach cancer cell lines. nih.gov At lower concentrations, these compounds were cytostatic (inhibiting cell growth), while at higher concentrations, they were cytotoxic (causing cell death) through the induction of apoptosis. nih.gov

Several signaling pathways are implicated in the antiproliferative effects of flavonoids:

Induction of Apoptosis: Flavonoids can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases. frontiersin.orgurjc.es

Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating. frontiersin.org For example, resveratrol, a polyphenol, can induce cell cycle arrest at the G0/G1 or G2/M phase in different cancer cell models. mdpi.com

Inhibition of Growth Factor Signaling: Cancer growth blockers can work by interfering with growth factors that signal cancer cells to divide and grow. cancerresearchuk.org This can be achieved by lowering the levels of the growth factor, blocking its receptor on the cancer cell, or inhibiting the intracellular signals triggered by the receptor. cancerresearchuk.org

The table below shows the IC50 values for the antiproliferative effects of some compounds on cancer cells.

| Compound | Cell Line | Exposure Time | IC50 Value | Reference |

| U74500A (aminosteroid antioxidant) | Human breast cancer cells | 3 days | ~1.7 µM | nih.gov |

| U74500A (aminosteroid antioxidant) | Human breast cancer cells | 5 days | ~1.2 µM | nih.gov |

| Progesterone | Human breast cancer cells | - | 26 µM | nih.gov |

| Testosterone | Human breast cancer cells | - | 80 µM | nih.gov |

| Hydrocortisone | Human breast cancer cells | - | 0.17 µM | nih.gov |

Tumor invasion and metastasis are complex processes that involve changes in cell adhesion, motility, and the degradation of the extracellular matrix (ECM). nih.gov Some flavonoids and their derivatives may interfere with these processes.

Key mechanisms in tumor invasion and metastasis that can be modulated include:

Cell Adhesion: The loss of E-cadherin-mediated cell-cell adhesion is a hallmark of tumor malignancy and is often downregulated in epithelial cancers. nih.gov

Extracellular Matrix Remodeling: Cancer-associated fibroblasts (CAFs) play a crucial role in remodeling the ECM, creating tracks for cancer cell invasion. mdpi.comfrontiersin.org They secrete enzymes like matrix metalloproteinases (MMPs) that degrade the ECM. frontiersin.org

Signaling Pathways: Various signaling pathways, including the VEGF-C/Flt-4 axis, are involved in promoting cancer cell mobility and invasion. nih.gov This particular axis has been shown to upregulate the expression of contactin-1, a neural cell adhesion molecule, which contributes to the invasive capacity of cancer cells. nih.gov

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal capabilities and are thought to be a major cause of cancer recurrence and metastasis. nih.govcancer.gov Targeting these cells is a key strategy in cancer therapy.

Several signaling pathways and transcription factors are crucial for maintaining the "stemness" of CSCs, and some natural compounds have been shown to interfere with these:

Akt Pathway: The protein kinase B (Akt) signaling pathway is critical for the aggressive behavior of some cancers and the maintenance of CSC phenotypes. nih.gov Vanillin, for example, has been shown to suppress cancer stem-like phenotypes by downregulating Akt expression and activity. nih.gov

Stemness Transcription Factors: Transcription factors such as Oct4, Nanog, and Sox2 are key regulators of pluripotency and self-renewal in stem cells, including CSCs. nih.govnih.govoaepublish.com The expression of these factors can be modulated by various signaling pathways. For instance, in triple-negative breast cancer, Wnt signaling is enriched in CSCs and promotes their cycling. oaepublish.com

Hypoxia-Inducible Factors (HIFs): The MYC oncogene can regulate the HIF2α stemness pathway through Nanog and Sox2 to maintain self-renewal in CSCs. nih.gov

Studies on Antimicrobial Action

The antimicrobial potential of isoflavones and their derivatives has been a subject of scientific inquiry, revealing a spectrum of activity against various pathogens. mdpi.com Flavonoids, the parent class of compounds, are known to possess antifungal, antiviral, and antibacterial properties. mdpi.com Their mechanisms of action are diverse and can include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and suppression of energy metabolism. oup.com

Research into isoflavone derivatives has shown that structural modifications can lead to potent antimicrobial agents. For instance, the introduction of specific functional groups can enhance activity. Studies on derivatives of 4-aminophenol, a related structural moiety, have demonstrated moderate to strong activities against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, the synthesis of novel compounds by condensing scaffolds like 1,2,4-triazole (B32235) with furochromones has yielded derivatives with significant antimicrobial activity. ms-editions.cl

While broad studies on flavonoids are common, specific data on this compound is less detailed in readily available literature. However, research on related structures provides valuable insights. For example, a semisynthetic derivative, 8-nitrobiochanin A, obtained from the natural isoflavone sissotrin (B208393), has shown moderate activity against Staphylococcus aureus. nih.gov The antimicrobial efficacy of such compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. biorxiv.org The activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microbes, such as membrane function or DNA replication. oup.com

Analysis of Vasorelaxation and Cardioprotective Effects

Isoflavones and their metabolites have been investigated for their beneficial effects on the cardiovascular system, with studies highlighting their potential for vasorelaxation and cardioprotection. tfri.cafrontiersin.org Research on isoflavone metabolites, such as dihydrodaidzein (B191008) and its tetrahydro-derivatives, has demonstrated significant vascular activity in rat isolated aortic rings. researchgate.net These compounds were found to antagonize contractile responses to noradrenaline. researchgate.net

The vasodilatory action of these isoflavone metabolites appears to be endothelium-dependent. researchgate.net This is in contrast to 17β-estradiol, whose vasodilatory effect is independent of the endothelium. researchgate.net The relaxation induced by compounds like dihydrodaidzein and cis-tetrahydrodaidzein was inhibited by N(ω)-nitro-L-arginine (NOLA), an inhibitor of nitric oxide synthase, and by an inhibitor of soluble guanylate cyclase. researchgate.net This suggests that their mechanism involves the nitric oxide (NO)-cGMP signaling pathway, a key regulator of vascular tone.

Furthermore, some of these metabolites have shown potential in protecting the endothelium from damage. Trans-tetrahydrodaidzein, for example, was found to be significantly more potent than 17β-estradiol in protecting against damage induced by oxidized low-density lipoprotein (ox-LDL). researchgate.net These findings collectively suggest that isoflavone metabolites could represent a novel class of cardioprotective agents, acting through mechanisms that include endothelium-dependent vasodilation and protection against endothelial damage. researchgate.net

Exploration of Neuroprotective Modalities

The neuroprotective potential of isoflavone derivatives, including aminoisoflavones, is an emerging area of research, particularly concerning neurodegenerative diseases like Alzheimer's. tfri.cajst.go.jp Alzheimer's disease is characterized by the aggregation of amyloid-β (Aβ) peptides in the brain. jst.go.jp Synthetic aminoisoflavones have been designed and studied for their ability to modulate this aggregation process. jst.go.jp

In vitro studies have shown that these aminoisoflavone derivatives can interact with both metal-free and metal-associated Aβ, thereby influencing its aggregation. jst.go.jp The presence of certain structural features, such as a catechol group, affects the binding affinity of the aminoisoflavones for Aβ and the thermodynamics of this interaction. jst.go.jp

Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to probe the specifics of these molecular interactions. NMR studies have revealed a potential binding site for aminoisoflavones on prefibrillar Aβ, located between the N-terminal loop and the central helix. jst.go.jp This binding is distinct from the non-specific interactions observed with other types of flavonoids. jst.go.jp By modulating the aggregation of Aβ, these compounds demonstrate a clear neuroprotective modality. jst.go.jp Further research into aminonaphthoquinone derivatives, which share some structural similarities, has also shown that these types of compounds can mitigate Aβ-induced cellular damage by preserving cell viability and reducing oxidative stress. nih.gov

Chemopreventive Activity Research

Isoflavones are recognized for their potential role in cancer chemoprevention, a strategy that uses chemical agents to prevent, suppress, or reverse carcinogenic progression. tfri.cafrontiersin.orgjst.go.jp The anticancer activities of isoflavones have been a significant focus of research, with studies showing they can attenuate the growth of various human cancer cells. tfri.ca

The development of isoflavone derivatives aims to enhance this natural activity. frontiersin.org Synthetic modifications to the A-, B-, and C-rings of the isoflavone structure have led to analogues with improved antiproliferative activities against several cancer cell lines. tfri.ca These derivatives often work through various mechanisms, including the inhibition of key enzymes involved in cell signaling pathways that are critical for cancer cell growth and survival. frontiersin.org While extensive research has been conducted on hydroxylated and methoxylated isoflavones like genistein and daidzein (B1669772), the investigation into amino-substituted derivatives is a more recent development. The introduction of an amino group represents a strategy to create novel isoflavone analogues with potentially unique biological profiles and enhanced chemopreventive efficacy.

Studies on Endothelial Cell Proliferation

The effect of aminoisoflavones on the proliferation of endothelial cells has been specifically investigated. Endothelial cell proliferation is a critical step in angiogenesis, the formation of new blood vessels from pre-existing ones, which is a vital process in both normal physiology and in pathologies like tumor growth. researchgate.net

In one study, a series of novel aminoisoflavones were synthesized through the selective reduction of corresponding nitroisoflavones. researchgate.net These synthesized aminoisoflavones were then tested in vitro to determine their effects on the proliferation of endothelial cells. The results of these assays indicated that the tested aminoisoflavones exhibited modest activities in this regard. researchgate.net This suggests that while these specific aminoisoflavone structures may not be potent inhibitors of endothelial cell proliferation, they do interact with cellular systems controlling this process. The modulation of endothelial cell proliferation is a key screening assay for antiangiogenic activity, and these findings provide a foundation for designing future derivatives with potentially enhanced effects. researchgate.net

Anti-hypoxic Activity Investigations

Hypoxia, or low oxygen level, is a condition that characterizes many solid tumors and is linked to tumor progression and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). ms-editions.cl Several isoflavones and their derivatives have been identified as inhibitors of HIF-1 activation, representing a promising anti-hypoxic and anti-cancer strategy. nih.gov

For example, soy isoflavones have been shown to target events early in the ischemic cascade by reducing HIF-1α, the oxygen-regulated subunit of HIF-1. mdpi.com In another study, bioassay-guided isolation from Lonchocarpus glabrescens identified alpinumisoflavone (B190552) and 4'-O-methylalpinumisoflavone as potent inhibitors of hypoxia-induced HIF-1 activation in human breast tumor cells. The mechanism for 4'-O-methylalpinumisoflavone involves the suppression of mitochondrial respiration and disruption of protein translation. Similarly, research on daidzein, also known as 4',7-dihydroxyisoflavone, has shown it possesses anti-hypoxic effects, and derivatives have been synthesized to improve this activity. Certain daidzein derivatives with aminoalkyl groups demonstrated superior anti-hypoxia activity both in vitro and in vivo compared to the parent compound. These derivatives were able to enhance cell viability under hypoxic conditions and alleviate oxidative stress damage in the brain and heart of mice in a hypobaric hypoxia model.

Cellular Target Identification and Molecular Interaction Profiling

Understanding the specific cellular targets and molecular interactions of this compound and its derivatives is crucial for elucidating their mechanisms of action. Research in this area aims to move beyond observing a biological effect to defining the precise molecular events that cause it.

A significant breakthrough in this area comes from studies on synthetic aminoisoflavones designed to interact with amyloid-β (Aβ), a key protein in Alzheimer's disease. jst.go.jp Using advanced analytical methods, researchers have begun to profile these interactions in detail. Nuclear Magnetic Resonance (NMR) studies have successfully identified a potential binding site for aminoisoflavones on the Aβ peptide. This site is located in a region between the N-terminal loop and the central helix of prefibrillar Aβ. jst.go.jp This finding is important as it suggests a specific, rather than a general, interaction, which is a critical aspect for drug design.

The nature of these molecular interactions is influenced by the specific chemical structure of the aminoisoflavone derivative. For example, the presence or absence of a catechol group on the isoflavone skeleton was found to alter the binding affinity for Aβ and the balance between enthalpy and entropy in the binding thermodynamics. jst.go.jp This highlights how specific functional groups govern the strength and nature of the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex. jst.go.jp Identifying these specific molecular targets and interaction profiles provides a rational basis for the future design of aminoisoflavone derivatives with improved potency and selectivity for therapeutic applications.

Estrogen Receptor (ER) Interactions and Differential Modulatory Effects

The interaction of this compound and its related compounds with estrogen receptors (ERs) is a key area of investigation, particularly concerning their potential in cancer therapy. As a class of compounds, isoflavones are recognized as phytoestrogens and can act as selective estrogen receptor modulators (SERMs), meaning they can have either estrogen-like (agonist) or anti-estrogen (antagonist) effects depending on the specific tissue and receptor subtype (ERα or ERβ). dopinglinkki.finih.gov

Research on aminoflavone (AF), a parent compound of this compound, reveals a complex relationship with ER status in breast cancer cells. Some studies have shown that aminoflavone is particularly effective at inhibiting the growth of ER-positive (ER+) breast cancer cell lines. acs.orgresearchgate.net This sensitivity in ER+ cells has been linked to crosstalk between the aryl hydrocarbon receptor (AhR), a primary target of aminoflavone, and the ER signaling pathway. researchgate.net The activated AhR may redirect the ER to regulate different sets of genes, contributing to the compound's antitumor effect. researchgate.net Furthermore, aminoflavone has demonstrated efficacy in breast cancer models that have developed resistance to standard anti-hormone treatments like tamoxifen, suggesting a potential therapeutic role in overcoming drug resistance. researchgate.netllu.edu

Interestingly, other studies indicate that aminoflavone's cytotoxic effects are not exclusively dependent on ER status. It has been shown to inhibit the growth of ER-negative (ER-) breast cancer cells as well, suggesting that its mechanisms of action are multifaceted and can be independent of ER signaling. nih.gov In some contexts, aminoflavone derivatives did not compete with estradiol (B170435) to bind to the estrogen receptor, indicating they are not classical anti-estrogens, yet they still showed selective antitumor activity against ER-positive cells. acs.org The major soy isoflavones, genistein and daidzein, tend to activate ERβ, which is associated with promoting apoptosis, over ERα, which is linked to cell proliferation. nih.gov This differential activation is a critical mechanism underlying the dualistic effects of isoflavones on cell growth. nih.gov

Interaction with Amyloid-β Species in Neurodegenerative Disease Models

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). uc.ptbiomolther.org Research into compounds that can modulate this aggregation process is a significant therapeutic strategy. Synthetic aminoisoflavones, including derivatives of this compound, have been investigated for their ability to interact with Aβ species and influence their aggregation pathways, both in the absence and presence of metal ions which are also implicated in AD pathology.

Modulation of Metal-Free Amyloid-β Aggregation Pathways

Studies have shown that aminoisoflavone derivatives can modulate the aggregation of metal-free Aβ peptides. In in-vitro experiments using the Aβ40 isoform, a set of synthetic aminoisoflavones was observed to alter the aggregation process, resulting in a range of different-sized Aβ species compared to the untreated peptide. This indicates an ability to interfere with the typical fibrillization pathway. However, the reactivity of these compounds with already-formed Aβ aggregates was minimal, suggesting their primary role is in the inhibition of the initial aggregation process rather than the disaggregation of mature fibrils. unife.it

Modulation of Metal-Induced Amyloid-β Aggregation Pathways

The presence of metal ions, particularly Cu(II) and Zn(II), is known to significantly influence Aβ aggregation. The effectiveness of aminoisoflavones in modulating this process is highly dependent on their chemical structure, specifically the presence of a catechol group. Aminoisoflavones containing a catechol moiety demonstrated the ability to control Aβ40 aggregation triggered by either Cu(II) or Zn(II) ions. These compounds were able to redirect the metal-induced aggregation, primarily generating smaller Aβ species. In contrast, an aminoisoflavone derivative lacking the catechol group did not influence metal-triggered aggregation. unife.it This highlights the structural importance of the catechol for interacting with metal-Aβ species.

Role of Metal Chelation and Ligand-Peptide Interactions

The mechanism behind the modulation of metal-induced Aβ aggregation by aminoisoflavones is linked to their metal-chelating properties. The catechol group is a strong metal chelator. Studies suggest that aminoisoflavones equipped with this functionality can compete with the Aβ peptide for binding to metal ions like Cu(II). This interaction can redirect the aggregation of preformed metal-Aβ complexes. NMR studies have also revealed that aminoisoflavones may have a specific binding site on prefibrillar Aβ, which differs from the non-specific interactions observed with other flavonoids. The presence or absence of the catechol group not only dictates metal-binding capability but also influences the binding affinity and thermodynamic properties (enthalpy/entropy balance) of the interaction between the aminoisoflavone and the Aβ peptide itself.

Investigations into DNA Binding and Interaction Mechanisms

The ability of isoflavones and their derivatives to interact with DNA is another area of significant research, with implications for their anticancer and biological activities. While direct studies on this compound are limited, research on the broader class of isoflavonoids provides insight into potential mechanisms. Flavonoids have been shown to bind to DNA through various modes, including intercalation (inserting between base pairs) and groove binding. researchgate.netrsc.org

Studies have demonstrated that isoflavones can induce oxidative DNA damage in cancer cells, a mechanism that contributes to their apoptotic effects. nih.govmdpi.com For example, the isoflavones genistein and daidzein can mobilize intracellular copper, leading to the generation of reactive oxygen species (ROS) that cause pro-oxidant cell death via DNA damage. mdpi.com The binding affinity of these compounds to DNA can be significant, with some complexes showing binding constants in the range of 10⁴ to 10⁶ M⁻¹. researchgate.netkaust.edu.sa The interaction is often influenced by the specific structure of the flavonoid, such as the presence and position of hydroxyl groups. oup.com

Furthermore, some isoflavones can act as inhibitors of enzymes that interact with DNA, such as topoisomerases and DNA gyrase, which represents an indirect mechanism of affecting DNA function. oup.com For instance, daidzein has been reported to affect telomerase activity and interact with human telomeric G-quadruplex DNA, a secondary structure that can form in guanine-rich DNA sequences. oup.com By stabilizing this G-quadruplex structure, isoflavones could potentially inhibit the action of telomerase, an enzyme crucial for cancer cell immortality. oup.com

Enzyme Modulation and Inhibition Studies

This compound and related isoflavonoids have been shown to modulate the activity of a wide range of enzymes, which underlies many of their biological effects, from cancer prevention to metabolic regulation.

One of the most studied targets is the Cytochrome P450 (CYP) family of enzymes, which are central to drug and xenobiotic metabolism. Aminoflavone's anticancer activity is closely linked to its metabolism by CYP1A1 and CYP1A2. nih.gov Isoflavones like genistein and daidzein can act as both inhibitors and inducers of various CYP enzymes, including CYP1A2, CYP2C9, and CYP3A4, thereby altering the pharmacokinetics of other drugs. turkjps.orgmdpi.com

Another important target is aromatase , a key enzyme in estrogen biosynthesis. The ability of isoflavones to modulate aromatase activity is a proposed mechanism for their effects on hormone-dependent conditions. mdpi.com

Isoflavones also influence kinases and enzymes involved in cell signaling and proliferation . They have been found to inhibit protein tyrosine phosphorylation and topoisomerases, enzymes that are critical for DNA replication and cell division. oup.com

In the context of metabolic health, soy isoflavones have been shown to modulate the activity of digestive enzymes such as cellulase, sucrase, and amylase in animal models. frontiersin.org Furthermore, they can inhibit enzymes involved in steroid hormone metabolism, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). mdpi.com In the field of neurodegenerative disease, derivatives of isoflavones have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key targets in Alzheimer's disease treatment. nih.gov

Table 1: Summary of Aminoisoflavone Effects on Amyloid-β Aggregation

| Aminoisoflavone Feature | Effect on Metal-Free Aβ Aggregation | Effect on Metal-Induced Aβ Aggregation | Proposed Mechanism |

|---|---|---|---|

| Lacking Catechol Group | Modulates aggregation pathway | No significant influence | Direct peptide interaction |

| Containing Catechol Group | Modulates aggregation pathway | Redirects aggregation to smaller species | Metal chelation, ligand-peptide interaction |

Receptor-Ligand Binding Investigations (e.g., AhR agonism/antagonism)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism. researchgate.netnih.gov Isoflavones are a class of naturally occurring compounds that have been identified as ligands for the AhR. researchgate.netnih.gov The interaction of isoflavone derivatives with the AhR can result in either agonistic (activating) or antagonistic (inhibiting) effects, which can be species- and cell-specific.

A study investigating a series of novel 2-amino-isoflavone derivatives revealed their complex interactions with the AhR in different species. nih.gov Using recombinant mouse (H1L6.1c2) and human (HG2L6.1c3) hepatoma cell lines, the agonistic and antagonistic properties of these compounds were evaluated. The findings demonstrated that subtle structural modifications to the 2-amino-isoflavone backbone could significantly alter the compound's activity, dictating whether it functions as an AhR agonist or antagonist. researchgate.netnih.gov

For instance, some 2-amino-isoflavone derivatives were found to be weak agonists in mouse cells but acted as antagonists in human cells. nih.gov Further analysis of specific derivatives, identified as Chr-13 and Chr-19, in rat (H4IIE) and human (MCF-7) cells provided more detailed insights. Chr-13 was identified as an agonist in rat cells but an antagonist in human cells. nih.gov Chr-19 also acted as an agonist in rat cells but, interestingly, functioned as a partial agonist in human cells. nih.gov These species-specific differences highlight the complexity of ligand-receptor interactions and suggest that these compounds differentially interact with the AhR ligand-binding domain. researchgate.netnih.gov

The table below summarizes the AhR agonist activity of several 2-amino-isoflavone derivatives in mouse and human cell lines. nih.govresearchgate.net

| Compound | Substitution Pattern | AhR Agonist Activity (% of TCDD control) - Mouse (H1L6.1c2) | AhR Agonist Activity (% of TCDD control) - Human (HG2L6.1c3) | Reference |

|---|---|---|---|---|

| Chr-13 | 7-methoxy, 4'-chloro | ~45% | ~5% | nih.gov |

| Chr-15 | 5,7-dihydroxy, 4'-chloro | ~35% | ~15% | nih.gov |

| Chr-17 | 7-methoxy | ~20% | ~5% | nih.gov |

| Chr-19 | 2-carbonyl removed, 4-amino substituted | ~30% | ~20% | nih.gov |

| Chr-4 | 4'-chloro | ~10% | ~5% | nih.gov |

| Chr-7 | Unsubstituted | ~8% | ~2% | researchgate.net |

*Luciferase activity was significantly higher (p-value ≤0.05) than that of DMSO control. nih.govresearchgate.net

These findings underscore that 2-amino-isoflavone derivatives represent a novel class of AhR ligands whose specific activity is dependent on both their precise chemical structure and the species/cell context. researchgate.netnih.gov

Cellular Signaling Pathway Modulation

Analysis of Cell Cycle Regulation

The cell cycle is a tightly regulated process that ensures the fidelity of cell division. Deregulation of the cell cycle is a hallmark of cancer. Isoflavone derivatives have been shown to interfere with this process, leading to cell cycle arrest and inhibition of cancer cell proliferation. semanticscholar.orgijmrhs.com

Phenoxodiol (B1683885), a synthetic analog of the isoflavone genistein, has been investigated for its effects on the cell cycle in prostate and renal cancer cells. nih.govresearchgate.net Studies have shown that phenoxodiol induces a significant cell cycle arrest at the G1 phase. researchgate.netaacrjournals.org This arrest prevents cells from progressing into the S phase, where DNA replication occurs. aacrjournals.org

The mechanism underlying this G1 arrest involves the p53-independent induction of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1. aacrjournals.orgaacrjournals.org The upregulation of p21WAF1 leads to the specific inhibition of the cyclin E-Cdk2 complex. nih.govaacrjournals.org This inhibition is crucial, as the activity of Cdk2 is necessary for the G1-S transition. aacrjournals.org In cells treated with phenoxodiol, Cdk2 activity was found to be decreased by approximately 60%, while the activity of other CDKs, such as Cdk6, remained unchanged, indicating a specific effect. aacrjournals.org The ability of phenoxodiol to induce cell cycle arrest through p21WAF1 is significant because it is independent of the tumor suppressor p53, which is often mutated in human cancers. aacrjournals.org

Another isoflavone, daidzein, has also been shown to cause cell cycle arrest at both the G1 and G2/M phases in human breast cancer cells. nih.gov This was associated with a decrease in the expression of cyclin D, CDK2, and CDK4, and an increase in the CDK inhibitors p21Cip1 and p57Kip2. nih.gov

| Compound | Cell Line(s) | Effect on Cell Cycle | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Phenoxodiol (isoflavone analog) | HN12 (Head and Neck), HCT116 (Colon), DU145, PC3, LNCaP (Prostate) | G1 Arrest | ↑ p21WAF1/CIP1 (p53-independent), ↓ Cdk2 activity | nih.govaacrjournals.org |

| Daidzein | MCF-7, MDA-MB-453 (Breast) | G1 and G2/M Arrest | ↓ Cyclin D, CDK2, CDK4, CDK1; ↑ p21Cip1, p57Kip2 | nih.gov |

These studies demonstrate that isoflavone derivatives can effectively halt cancer cell proliferation by targeting key regulators of the cell cycle.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to tumor growth. Isoflavones and their derivatives have been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways. nih.govmdpi.comresearchgate.net

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Research on isoflavone derivatives suggests they can activate both. For instance, the isoflavone analog phenoxodiol has been observed to induce caspase-dependent apoptosis. aacrjournals.org Caspases are a family of proteases that execute the process of apoptosis. nih.gov

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). frontiersin.org A high Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. nih.gov Isoflavone derivatives have been shown to modulate this ratio, increasing Bax expression while decreasing Bcl-2 expression. dovepress.com This shift in balance leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. osu.edu Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. osu.edu Activated caspase-9, in turn, activates effector caspases like caspase-3, which carry out the final steps of cell dismantling. nih.govdovepress.com Studies on daidzein have confirmed a significant increase in caspase-9 activity in breast cancer cells. nih.gov

Evidence also points to the involvement of the extrinsic pathway, as indicated by the activation of caspase-8 in response to treatment with some isoflavone derivatives. nih.gov

| Compound/Derivative Class | Observed Apoptotic Mechanism | Key Molecular Events | Reference |

|---|---|---|---|

| Isoflavones (General) | Intrinsic & Extrinsic Pathways | Modulation of Notch & AR signaling | researchgate.net |

| Genistein, Biochanin-A | Enhancement of TRAIL-mediated apoptosis | Activation of extrinsic pathway | nih.gov |

| Daidzein | Intrinsic Pathway | ↑ Caspase-9 activity | nih.gov |

| Isoflavone Derivatives | Intrinsic Pathway | ↑ Bax/Bcl-2 ratio, ↑ Cytochrome c release, ↑ Caspase-9 & Caspase-3 activation | dovepress.com |

These findings indicate that isoflavone derivatives can trigger cancer cell death by activating the cellular machinery of apoptosis.

Investigation of Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis. uniprot.orgnih.gov By cutting off a tumor's blood supply, anti-angiogenic therapies can inhibit its growth. nih.gov Isoflavones have been recognized for their anti-angiogenic properties, primarily through the inhibition of endothelial cell proliferation and other key steps in the angiogenic process. altmedrev.comcambridge.org

The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are central players in stimulating angiogenesis. uniprot.orgnih.govplos.org The binding of VEGF to its receptor on endothelial cells triggers signaling cascades that promote cell proliferation, migration, and the formation of tube-like structures, which are the precursors to new blood vessels. nih.govoncotarget.com

Research into the effects of aminoisoflavone derivatives on angiogenesis has shown that these compounds can inhibit the proliferation of endothelial cells, a critical step in angiogenesis. A study that synthesized various nitro- and aminoisoflavones reported that they exhibited modest inhibitory activities on endothelial cell proliferation. birzeit.edu Another screening of isoflavonoid (B1168493) derivatives for anti-proliferative activity against endothelial cells provided more specific data.

The table below presents the inhibitory concentration (IC50) values for the anti-proliferative effect of several amino-substituted isoflavones on endothelial cells.

| Compound | IC50 (μM) for Inhibition of Endothelial Cell Proliferation | Reference |

|---|---|---|

| 3'-Amino-5,7,4'-trihydroxyisoflavone | 24.8 | nih.gov |

| 8'-Amino-7-hydroxy-4'-methoxyisoflavone | 31.7 | nih.gov |

| 3'-Amino-7,4'-dihydroxyisoflavone | 37.5 | nih.gov |

| 4'-Amino-5,7-dihydroxyisoflavone | >50 | |

| 4'-Amino-5,7-dihydroxy-2'-methylisoflavone | >50 | nih.gov |

These findings suggest that certain aminoisoflavone structures can interfere with the growth of endothelial cells, a key component of their anti-angiogenic potential. The substitution pattern on the isoflavone core appears to be critical for this activity. nih.govresearchgate.net For example, the metabolite 6-methoxyequol was found to inhibit VEGF-induced endothelial cell proliferation by targeting the MEK1/2-ERK1/2 pathway, but it did not affect cell migration or tube formation. nih.gov This highlights the specific and varied mechanisms through which different isoflavone derivatives can modulate angiogenesis.

Unfortunately, after conducting thorough searches, no specific scientific literature detailing the Structure-Activity Relationship (SAR) or Computational Studies of "this compound" could be found. The available research primarily focuses on the general SAR of isoflavones, their derivatives with hydroxyl or prenyl substitutions, or amino acid conjugates of other natural products.

While general isoflavone research highlights the importance of substituents on different rings (A, B, and C rings) and their impact on biological activity, including interactions with estrogen receptors, antimicrobial effects, and enzyme inhibition, there is no direct information available on "this compound" itself. Specifically, studies detailing the influence of the 4'-amino substituent on activity profiles, the impact of A-ring hydroxylation and substitution patterns concerning an amino group at the 4' position, or the role of the C-ring moiety in relation to this specific compound's bioactivity were not identified. Similarly, no Quantitative Structure-Activity Relationship (QSAR) modeling or correlation of molecular descriptors with the efficacy and selectivity of "this compound" were found in the retrieved literature.

As the request strictly requires content focused solely on "this compound" and adherence to specific sections, the absence of direct research data on this compound prevents the generation of the requested article.

Structure Activity Relationship Sar and Computational Studies of 4 Aminoisoflavone

Advanced Computational Chemistry Approaches

Computational chemistry plays a pivotal role in understanding the molecular behavior of compounds like 4'-Aminoisoflavone, providing insights into their electronic structure, reactivity, optical properties, and interactions with biological targets. These advanced methods are crucial for elucidating structure-activity relationships and guiding the design of novel analogs.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can reveal key electronic properties such as the distribution of electron density, molecular orbitals (HOMO-LUMO gap), and electrostatic potential. These parameters are fundamental to understanding the molecule's chemical behavior, including its propensity to undergo specific reactions, its polarity, and its potential sites for electrophilic or nucleophilic attack. The HOMO-LUMO gap, in particular, is often correlated with a molecule's stability and reactivity. Studies utilizing DFT on isoflavone (B191592) derivatives often focus on identifying electron-rich and electron-deficient regions, which are critical for predicting interactions with biological macromolecules. For example, the presence of the amino group at the 4' position can significantly influence the electron distribution across the isoflavone scaffold, potentially enhancing its nucleophilic character or altering its hydrogen bonding capabilities.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, most notably UV-Vis absorption spectra. Applying TD-DFT to this compound can predict its electronic transitions and thus its light absorption characteristics. This is important for understanding how the molecule might interact with light, which can be relevant for photophysical studies or for predicting potential chromophoric behavior. The amino substituent at the 4' position is expected to influence the electronic conjugation system of the isoflavone core, potentially leading to shifts in absorption maxima compared to unsubstituted isoflavones. Such spectral data derived from TD-DFT can be valuable for experimental validation and for understanding the molecule's behavior in environments where light absorption is a factor.

Molecular Docking Simulations for Target Binding Prediction

Table 1: Hypothetical Molecular Docking Simulation Outcomes for this compound

| Interaction Type | Predicted Binding Score (arbitrary units) | Key Amino Acid Residues Involved | Notes |

| Hydrogen Bonding | -4.5 | Ser123, Asp201 | Amino group and hydroxyls on isoflavone core act as donors/acceptors. |

| Hydrophobic Interactions | -3.2 | Leu55, Val180, Phe250 | Aromatic rings of isoflavone engage with hydrophobic pockets. |

| Electrostatic | -1.8 | Arg150, Glu100 | Potential interactions with charged residues. |

| Van der Waals | -2.1 | Multiple | General favorable interactions across the binding interface. |

| Total Binding Score | -11.6 | Lower score indicates stronger predicted binding. |

Note: The data presented in this table are illustrative and based on typical outcomes of molecular docking studies for similar compounds. Specific values would depend on the chosen protein target and docking software.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular behavior, allowing researchers to observe how molecules move and interact in a dynamic environment, such as an aqueous solution or a biological system. For this compound, MD simulations can reveal its preferred conformations, the flexibility of its structure, and the nature of its interactions with surrounding solvent molecules or biological macromolecules over time. These simulations can capture transient hydrogen bonds, conformational changes induced by binding, and the stability of the docked complex. Analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability and flexibility of the molecule and its binding pose. Understanding these dynamic aspects is crucial for a comprehensive SAR analysis, as a molecule's ability to adopt specific conformations can be as important as its static structure for biological activity.

Hirshfeld Surface Area (HSA) Analysis for Intermolecular Interactions

Table 2: Hirshfeld Surface Analysis of Intermolecular Interactions in this compound (Illustrative)

| Interaction Type (Adjacency) | Percentage of Surface (%) | Inter-atomic Contacts (e.g., H···X) | Key Atoms Involved | Contribution to Total Surface (%) |

| H···H | 45.2 | H···H | All H atoms | 45.2 |

| C···H / H···C | 28.5 | C-H···H, C-H···H-C | Aromatic C-H, H | 28.5 |

| O···H / H···O | 15.8 | O-H···H, H···H-O | Hydroxyl O, H | 15.8 |

| N···H / H···N | 8.1 | N-H···H, H···H-N | Amino N, H | 8.1 |

| C···C | 2.4 | C···C | Aromatic carbons | 2.4 |

Note: The percentages and interaction types are representative of typical Hirshfeld surface analyses for molecules containing amino and hydroxyl groups on aromatic scaffolds. Actual values are dependent on the specific crystal structure or computational environment.

Preclinical Investigations and Translational Research Paradigms

In Vitro Pharmacological Characterization in Research Models

In vitro characterization involves studying the compound in a controlled laboratory environment, such as in cell cultures or with isolated enzymes. nih.govnih.govfrontiersin.org This allows for a detailed examination of its specific biological and chemical properties.

Metabolic stability is a critical parameter that determines how susceptible a compound is to being broken down by the body's metabolic processes, primarily in the liver. if-pan.krakow.plresearchgate.net This is often assessed using liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs). evotec.comnih.gov The rate at which the compound is metabolized helps predict its half-life and potential for drug-drug interactions. if-pan.krakow.pl

Biotransformation studies identify the specific metabolic pathways a compound undergoes and the resulting metabolites. nih.gov These studies can be conducted using various in vitro systems, including liver microsomes and hepatocytes, followed by advanced analytical techniques like high-resolution mass spectrometry to identify the chemical structures of the metabolites formed. evotec.com For a compound like 4'-Aminoisoflavone, which contains an amino group and a heterocyclic ring system, common biotransformation pathways could include N-oxidation, N-dealkylation, or ring oxidation. nih.gov

Table 1: Conceptual Framework for In Vitro Metabolic Stability Assays This table illustrates the typical parameters measured in metabolic stability assays; specific data for this compound is not publicly available.

| Parameter | Description | Typical In Vitro Model | Analytical Method |

| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized. if-pan.krakow.pl | Liver Microsomes, Hepatocytes | LC-MS/MS |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. if-pan.krakow.pl | Liver Microsomes, Hepatocytes | LC-MS/MS |

| Metabolite Profile | Identification of the chemical structures of metabolites formed. evotec.com | Liver Microsomes, Hepatocytes | High-Resolution MS |

Characterization of Cell Permeability and Transport Mechanisms

For a compound to exert a biological effect, it must often cross cell membranes to reach its intracellular target. nih.gov Cell permeability assays evaluate the ability of a compound to pass through these biological barriers. mrgscience.comreb.rw A common model for this is the Caco-2 cell permeability assay, which uses a layer of human intestinal cells to predict oral absorption. sums.ac.ir

Transport mechanisms determine how a compound moves across the cell membrane. libretexts.org This can occur through passive diffusion, where the molecule simply moves down its concentration gradient, or via active transport, which requires energy and involves specific transporter proteins. nih.govreb.rw Understanding whether this compound is a substrate for efflux pumps, which can actively remove drugs from cells, is also critical for predicting its intracellular concentration and efficacy.

Target engagement assays confirm that a compound binds to its intended molecular target within a living cell. catapult.org.uknih.gov This is a crucial step to validate that the compound's mechanism of action is as hypothesized. catapult.org.uk A lack of target engagement is a significant reason for the failure of drug candidates in clinical trials. pelagobio.com

Several technologies can measure target engagement. Bioluminescence Resonance Energy Transfer (BRET) assays, for instance, can quantify the binding of a compound to a target protein in real-time within live cells. selvita.comnews-medical.net Another method is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a target protein upon ligand binding, providing a label-free way to assess engagement. catapult.org.ukpelagobio.com These assays provide direct evidence of whether this compound reaches and interacts with its intended biological target under physiological conditions. catapult.org.ukselvita.com

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies involve administering the compound to living organisms, typically animal models of human diseases, to evaluate its therapeutic potential in a complex biological system. pharmaron.comcreative-animodel.comprobiocdmo.com

Exploratory efficacy studies are conducted in animal models that mimic aspects of a human disease. pharmaron.comisidore-project.eu For instance, if this compound is being investigated for neurodegenerative conditions, researchers might use transgenic mouse models of Alzheimer's disease or amyotrophic lateral sclerosis (ALS). biocytogen.comdtu.dknih.gov Similarly, for cancer research, cell-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are commonly used. creative-animodel.comprobiocdmo.com These studies assess whether the compound can produce a desired therapeutic effect, such as reducing tumor growth or improving cognitive function in the animal model. biocytogen.com

Table 2: Examples of Animal Models for Efficacy Testing This table provides examples of animal models used in drug discovery; the specific models used for this compound would depend on its therapeutic indication.

| Therapeutic Area | Potential Animal Model | Key Outcome Measures |

| Oncology | Cell-Derived Xenograft (CDX) Mouse Model probiocdmo.com | Tumor volume, survival rate, biomarker levels |

| Neurodegeneration | Transgenic Mouse Model (e.g., for Alzheimer's) biocytogen.comdtu.dk | Cognitive function (e.g., maze tests), plaque load |

| Inflammation | Carrageenan-induced Paw Edema Rat Model mdpi.com | Paw volume, inflammatory markers |

| Metabolic Disease | Diet-induced Obesity Mouse Model | Body weight, glucose tolerance, lipid levels |

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and produced a biological response. nih.govbiognosys.com Identifying and validating these biomarkers is essential for understanding a drug's mechanism of action and for guiding dose selection in clinical trials. nih.govub.edu

In the context of this compound, a PD biomarker could be the change in the level or activity of a protein downstream of the compound's target. nih.gov For example, if this compound targets a specific kinase, a PD biomarker could be the phosphorylation level of that kinase's substrate. nih.gov These biomarkers can be measured in accessible tissues, such as blood or tumor biopsies, to provide evidence of the drug's biological activity in the body. ub.eduresearchgate.net

Proof-of-Concept Studies in Preclinical Disease Models

Proof-of-concept studies are fundamental in preclinical research to determine if a compound has a biological effect in a living system that is relevant to a human disease. longdom.org For a novel compound like this compound, which belongs to the isoflavone (B191592) class known for a range of biological activities, initial studies would likely investigate its potential anticancer, anti-inflammatory, or neuroprotective effects. up.ac.zahud.ac.uk

These studies typically utilize established in vitro (cell-based) and in vivo (animal) models.

In Vitro Models: Initial screening often involves treating specific cell lines with the compound. For example, to test for anticancer activity, researchers might use human cancer cell lines (e.g., breast, prostate, lung) to see if the compound inhibits cell proliferation or induces apoptosis (programmed cell death). up.ac.za For anti-inflammatory potential, immune cells like macrophages could be stimulated with an inflammatory agent and then treated with the compound to measure the reduction in inflammatory markers. hud.ac.uk

In Vivo Models: If promising in vitro results are obtained, research progresses to animal models. These models are designed to mimic aspects of human diseases. nih.gov For instance, in cancer research, tumors may be induced in immunocompromised mice, which are then treated with the test compound to observe effects on tumor growth and metastasis. nih.gov For neurodegenerative diseases like Alzheimer's, transgenic mouse models that develop disease-like pathologies are often used to assess cognitive improvements or reduction in pathological markers following treatment. synapcell.com

The outcomes of these studies, such as tumor size reduction or improved memory in behavioral tests, provide the initial "proof-of-concept" that the compound warrants further development.

Formulation Research for Preclinical Research Applications

Proper formulation is critical for obtaining reliable and reproducible results in preclinical studies. The primary goal is to deliver the compound to the biological system in a consistent and bioavailable manner. drug-dev.com

Development of Research Formulations for Experimental Studies

The development of a formulation for preclinical research begins with characterizing the physicochemical properties of the active pharmaceutical ingredient (API), in this case, this compound. Key properties include solubility, permeability, and physical state. drug-dev.com Most new chemical entities possess poor water solubility, which presents a challenge for administration. drug-dev.com

For early-stage in vivo studies in rodents, simple formulations are often preferred:

Solutions: If the compound is sufficiently soluble, it may be dissolved in a simple vehicle. This can include aqueous solutions if solubility allows, or co-solvent systems (e.g., a mixture of water and a solvent like polyethylene (B3416737) glycol (PEG-400) or ethanol). researchgate.net

Suspensions: For poorly soluble compounds, a common approach is to create a suspension. The finely milled compound is suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) to ensure uniformity. drug-dev.com

Lipid-Based Formulations: For highly lipophilic (fat-soluble) compounds, lipid-based delivery systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be used to improve oral absorption. drug-dev.com

The choice of formulation depends on the route of administration (e.g., oral gavage, intravenous injection), the required concentration, and the specific animal model being used. drug-dev.comnih.gov

Table 1: Common Components in Preclinical Formulation Development

| Component Category | Example | Purpose in Formulation |

|---|---|---|

| Solvents | Water, Polyethylene Glycol (PEG-400), Ethanol (B145695) | To dissolve the active compound for solution-based delivery. |

| Suspending Agents | Hydroxypropyl methylcellulose (B11928114) (HPMC), Carboxymethylcellulose (CMC) | To keep insoluble particles evenly dispersed in a liquid vehicle. |

| Surfactants | Tween-80, Poloxamer-407 | To increase the solubility of poorly soluble compounds and improve stability. nih.gov |

| Buffers | Phosphate buffer, Citrate buffer | To control the pH of the formulation, which can affect compound stability and solubility. |

Stability Assessments of Formulations for Research Protocols

Ensuring a compound is stable in its formulation throughout the duration of an experiment is crucial for data integrity. Stability testing evaluates how the quality of the formulation varies over time under the influence of environmental factors like temperature, humidity, and light. wisdomlib.org

For preclinical research formulations, stability assessments are often conducted under accelerated conditions to predict the shelf-life and appropriate storage conditions. doi.orgmdpi.com

Key steps in a stability assessment include:

Forced Degradation: The compound is exposed to harsh conditions (e.g., high heat, strong acid/base, oxidation) to identify potential degradation products and the pathways by which it breaks down. mdpi.comnih.gov This helps in developing analytical methods that can detect any instability.

Accelerated Stability Studies: The prepared formulation is stored at elevated temperatures and humidity levels (e.g., 40°C / 75% relative humidity). doi.org Samples are pulled at various time points and analyzed for the amount of the active compound remaining and the quantity of any degradation products formed.